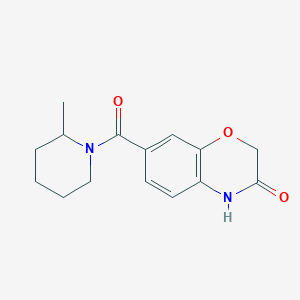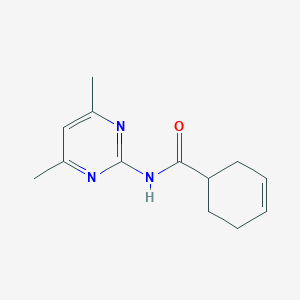
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as MOA-728, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of amyloid-beta aggregation. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to bind to amyloid-beta peptides, preventing them from clumping together and forming plaques in the brain. This could help to slow or even prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for Alzheimer's disease, 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be useful in the treatment of other neurological disorders, such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for studies that require a significant amount of the compound. However, one limitation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of interest is the development of more potent and selective inhibitors of amyloid-beta aggregation. This could lead to the development of more effective treatments for Alzheimer's disease. Another direction for future research is the investigation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one's potential in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its effects on various enzymes and physiological systems.
Méthodes De Synthèse
The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves several steps, including the reaction of 2-methylpiperidine with ethyl chloroformate to form the corresponding carbamate. This is then reacted with 2-amino-4H-1,4-benzoxazin-3-one to produce 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been optimized to improve yield and purity, making it a viable option for laboratory research.
Applications De Recherche Scientifique
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be a promising therapeutic agent for this debilitating disease.
Propriétés
IUPAC Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-7-17(10)15(19)11-5-6-12-13(8-11)20-9-14(18)16-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDSDKQDWJWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)





![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)


